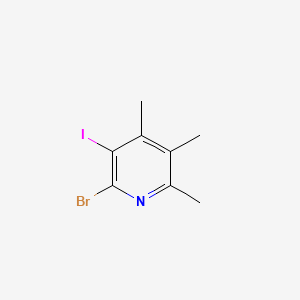
2-Bromo-3-iodo-4,5,6-trimethylpyridine
Übersicht
Beschreibung
“2-Bromo-3-iodo-4,5,6-trimethylpyridine” is a chemical compound with the CAS Number: 2173093-22-4 . It has a molecular weight of 325.97 and is solid in its physical form . The IUPAC name for this compound is 2-bromo-3-iodo-4,5,6-trimethylpyridine .
Molecular Structure Analysis
The InChI code for “2-Bromo-3-iodo-4,5,6-trimethylpyridine” is 1S/C8H9BrIN/c1-4-5(2)7(10)8(9)11-6(4)3/h1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
In medicinal chemistry, 2-Bromo-3-iodo-4,5,6-trimethylpyridine is utilized as a building block for the synthesis of complex molecules. It serves as a precursor in the construction of pharmacologically active compounds, particularly those with a pyridine core, which is a common motif in drugs .
Material Science
This compound finds its application in material science as an intermediate in the development of new materials. Its halogenated nature allows for further functionalization, leading to materials with potential applications in electronics and photonics .
Organic Synthesis
2-Bromo-3-iodo-4,5,6-trimethylpyridine: is valuable in organic synthesis, especially in cross-coupling reactions like Suzuki and Stille couplings. These reactions are pivotal for creating carbon-carbon bonds, essential in synthesizing complex organic structures .
Analytical Chemistry
In analytical chemistry, derivatives of this compound can be used as standards or reagents in chromatographic methods and mass spectrometry to identify or quantify substances within a sample .
Environmental Science
Environmental scientists may employ 2-Bromo-3-iodo-4,5,6-trimethylpyridine in the study of halogenated organic compounds’ behavior in the environment, including their degradation and potential toxicity .
Biochemistry
The compound’s role in biochemistry could involve the study of its interaction with biological macromolecules, which can provide insights into the design of inhibitors or probes for biochemical pathways .
Pharmacology
In pharmacology, 2-Bromo-3-iodo-4,5,6-trimethylpyridine might be used to synthesize compounds for drug discovery and development, aiding in the creation of new therapeutic agents .
Chemical Engineering
Chemical engineers might utilize this compound in process development, optimizing conditions for its use in large-scale chemical synthesis, which is crucial for industrial production .
Eigenschaften
IUPAC Name |
2-bromo-3-iodo-4,5,6-trimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrIN/c1-4-5(2)7(10)8(9)11-6(4)3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDRXMQJHDOTHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C)Br)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-iodo-4,5,6-trimethylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![7-(Iodomethyl)-6-oxaspiro[3.4]octane](/img/structure/B1383949.png)



